
1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linker connecting two 2,4-dinitrobenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 1,4-dibromobutane with 2,4-dinitrophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, solvents like DMF or DMSO.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(2,4-diaminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) exerts its effects is primarily through its interactions with nucleophiles. The nitro groups act as strong electron-withdrawing groups, making the aromatic rings more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
- 1,1’-(2-Butene-1,4-diyl)bis(2,4-dinitrobenzene)
- 1,1’-(1,3-Butadiyne-1,4-diyl)bis(2,4-dinitrobenzene)
Comparison: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is unique due to its butane-1,4-diyl linker, which provides flexibility and different reactivity compared to its analogs with unsaturated linkers like butene or butadiyne. This flexibility can influence the compound’s physical properties and reactivity, making it suitable for specific applications where rigidity or planarity is not desired.
Eigenschaften
CAS-Nummer |
90817-32-6 |
|---|---|
Molekularformel |
C16H14N4O8 |
Molekulargewicht |
390.30 g/mol |
IUPAC-Name |
1-[4-(2,4-dinitrophenyl)butyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H14N4O8/c21-17(22)13-7-5-11(15(9-13)19(25)26)3-1-2-4-12-6-8-14(18(23)24)10-16(12)20(27)28/h5-10H,1-4H2 |
InChI-Schlüssel |
NPKFZCXJDQEJIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
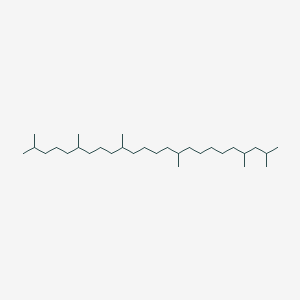
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


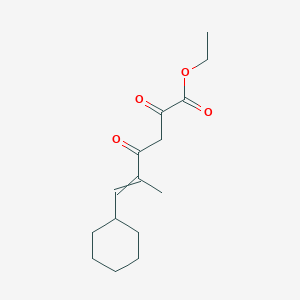
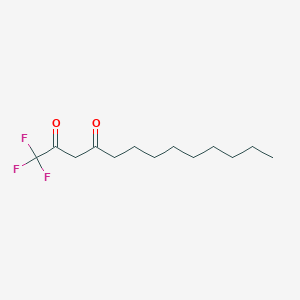
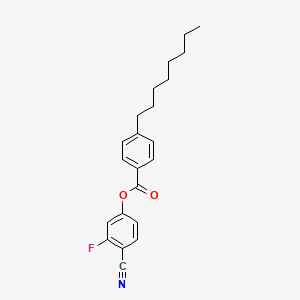
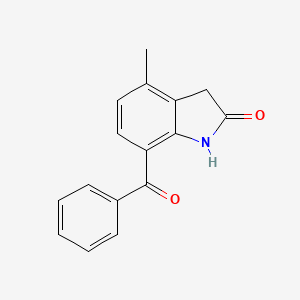

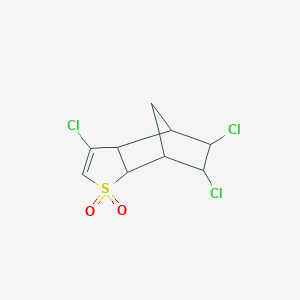
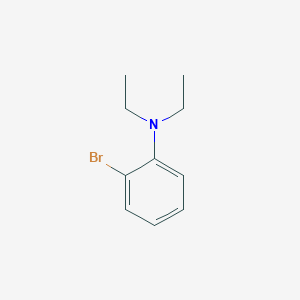
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
